molecular formula C15H24ClN3O4S2 B2978149 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide CAS No. 897622-07-0

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide

Cat. No.: B2978149
CAS No.: 897622-07-0
M. Wt: 409.94
InChI Key: DAQGFFNWUJYOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only . Not for human or veterinary use. N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is a synthetic small molecule featuring a piperazine core, a chemical scaffold of significant importance in medicinal chemistry . The structure incorporates a 3-chlorophenyl group on one piperazine nitrogen and a complex sulfonamide chain on the other, terminating in a propane-sulfonamide group. This specific arrangement of sulfonyl and sulfonamide functionalities is a subject of interest in the design of novel bioactive compounds, as seen in structurally related molecules . Piperazine derivatives are extensively utilized in pharmaceutical research for their ability to interact with a variety of biological targets, particularly within the central nervous system . For instance, compounds sharing the 4-(chlorophenyl)piperazin-1-yl fragment have been investigated as high-affinity and selective ligands for dopamine receptor subtypes . The presence of dual sulfonamide/sulfonyl groups in a single molecule, as in this compound, may also be explored for modulating the physicochemical properties, such as solubility and metabolic stability, or for targeting enzymes where such motifs are known to be key pharmacophores . Researchers may find this compound valuable as a building block or intermediate in synthetic chemistry or as a candidate for screening in custom bioactivity assays.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O4S2/c1-2-11-24(20,21)17-6-12-25(22,23)19-9-7-18(8-10-19)15-5-3-4-14(16)13-15/h3-5,13,17H,2,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQGFFNWUJYOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical formula is C22H28ClN3O3SC_{22}H_{28}ClN_3O_3S, with a molecular weight of 450.0 g/mol. Its structure features a piperazine ring, a sulfonamide group, and an ethyl chain that contributes to its biological interactions. The compound can be synthesized through several methods involving sulfonylation and amide coupling reactions, which are crucial for its pharmacological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dopamine Receptors : The compound has shown high affinity for dopamine D4 receptors, which are implicated in several neuropsychiatric disorders. Its binding affinity was reported with an IC50 value as low as 0.057 nM, indicating potent selectivity over other receptor subtypes .
  • Enzyme Inhibition : Studies have demonstrated that this compound acts as an inhibitor for several enzymes, including acetylcholinesterase and urease, making it a candidate for treating conditions related to enzyme dysregulation .

Biological Activities

The following table summarizes the various biological activities associated with this compound:

Biological Activity Description Reference
AntibacterialModerate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
AnticancerPotential in cancer chemotherapy due to its ability to inhibit tumor growth .
Anti-inflammatoryDemonstrated anti-inflammatory effects by inhibiting nitric oxide production .
Neurotransmitter ModulationSignificant interaction with dopamine receptors suggests potential in treating neurological disorders .

Case Study 1: Antibacterial Activity

A series of derivatives based on the sulfonamide structure were evaluated for their antibacterial properties against various strains. The results indicated that compounds similar to this compound exhibited significant activity against Salmonella typhi with an IC50 value of 10 µg/mL, showcasing their potential as therapeutic agents in combating bacterial infections .

Case Study 2: Neuropharmacological Effects

In a study evaluating the neuropharmacological effects of the compound, it was found that the administration of this compound led to significant improvements in behavioral assays related to anxiety and depression in rodent models. This suggests that the compound may have therapeutic potential for treating mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the molecule’s architecture, hypothetical comparisons can be drawn to other piperazine sulfonamide derivatives. Below is an analysis of key structural and functional distinctions:

Key Structural Features for Comparison

Piperazine Core : The 4-(3-chlorophenyl)piperazine group is a common pharmacophore in antipsychotics (e.g., aripiprazole) and α-adrenergic receptor ligands.

Sulfonamide Linkage : The dual sulfonyl groups may enhance binding to enzymes like carbonic anhydrase or tyrosine kinases.

Chlorophenyl Substituent : The 3-chloro substitution on the phenyl ring influences electronic and steric properties compared to other halogenated or unsubstituted analogs.

Hypothetical Analog Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Functional Implications
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide C₁₅H₂₄ClN₃O₄S₂ 410.0 Reference compound Enzyme inhibition, receptor modulation
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methane-sulfonamide C₁₃H₂₁N₃O₄S₂ 355.5 - No chloro substituent
- Shorter alkyl chain
Reduced steric bulk, altered selectivity
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butane-1-sulfonamide C₁₇H₂₆FN₃O₄S₂ 443.5 - Fluorine substituent
- Extended alkyl chain
Enhanced metabolic stability

Research Findings and Implications

  • Bioactivity: The dual sulfonamide groups in the reference compound may confer stronger hydrogen-bonding interactions with biological targets compared to mono-sulfonamide analogs .
  • Chlorophenyl vs. Fluorophenyl : The 3-chloro substituent’s electron-withdrawing effects could modulate receptor affinity differently than 4-fluoro analogs, which are often used to improve pharmacokinetics.
  • Alkyl Chain Length : Propane sulfonamide (C3) may balance solubility and membrane permeability better than shorter (C1) or longer (C4) chains.

Limitations in Available Data

The evidence provided lacks empirical data (e.g., binding affinities, enzymatic IC₅₀ values) for direct functional comparisons.

Notes

  • The analysis relies solely on structural inferences due to the absence of comparative data in the provided evidence .
  • Future research should prioritize synthesizing analogs and evaluating their biological profiles to refine this comparison.

Q & A

Q. What synthetic routes are available for synthesizing N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide, and what are the critical reaction conditions?

Methodological Answer: The compound can be synthesized via multi-step reactions involving sulfonylation and piperazine coupling. A typical route involves:

Sulfonylation of Ethylenediamine : React propane-1-sulfonyl chloride with a primary amine intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfonamide backbone.

Piperazine Coupling : Introduce the 4-(3-chlorophenyl)piperazine moiety via nucleophilic substitution, using a coupling agent like HBTU or DCC in DMF at 50–60°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Conditions :

  • Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps.
  • Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize byproducts.
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Q. Which spectroscopic and analytical methods are most effective for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) and carbon frameworks in deuterated solvents (CDCl₃ or DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₂ClN₃O₄S₂: 432.08) .
  • X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
  • Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Q. What primary biological targets or therapeutic applications have been proposed for this compound?

Methodological Answer:

  • BCL-2 Inhibition : The compound’s piperazine-sulfonamide scaffold suggests potential as a BCL-2 inhibitor, a target in apoptosis regulation. Co-administration with chemotherapeutics (e.g., ABT-199) may enhance efficacy in cancer models .
  • Antimicrobial Activity : Analogous sulfonamide-piperazine hybrids exhibit activity against bacterial strains (e.g., S. aureus), though specific MIC values require validation .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for this sulfonamide derivative?

Methodological Answer:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions.
  • Catalyst Screening : Test coupling agents (e.g., HBTU vs. EDCI) to improve piperazine coupling efficiency.
  • Temperature Control : Conduct sulfonylation at 0°C to prevent sulfonic acid formation.
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolates (>98%) .

Q. Example Optimization Table :

StepParameter TestedOptimal ConditionYield Improvement
Piperazine CouplingSolvent (DMF vs. THF)THF65% → 82%
SulfonylationTemperature (RT vs. 0°C)0°CPurity: 90% → 97%

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of piperazine-sulfonamide hybrids?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (F, Cl, Br) or methoxy groups on the phenyl ring to assess electronic effects on target binding .
  • Bioisosteric Replacement : Replace the sulfonamide group with carbamate or urea to evaluate hydrophobicity impacts .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with BCL-2 or bacterial enzyme active sites .
  • Biological Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .

Q. How should contradictory data in biological assays be addressed when evaluating this compound’s efficacy?

Methodological Answer:

  • Assay Replication : Repeat experiments with independent batches to rule out batch-specific impurities .
  • Orthogonal Assays : Cross-validate apoptosis induction via caspase-3 activation assays and flow cytometry .
  • Dose-Response Analysis : Test a broad concentration range (1 nM–100 µM) to identify true EC₅₀ values and rule off-target effects.
  • Control Compounds : Include known BCL-2 inhibitors (e.g., ABT-263) as positive controls to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.